molecular formula C14H20N2O3 B14142121 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone CAS No. 166413-85-0

1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone

Cat. No.: B14142121
CAS No.: 166413-85-0
M. Wt: 264.32 g/mol
InChI Key: KHKVYVCKVQEMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the reaction of an indole derivative with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives. Similar compounds include:

  • 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]methanone
  • 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]propanone

These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

166413-85-0

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-[5-(2,2-dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C14H20N2O3/c1-10(17)16-7-6-11-8-12(4-5-13(11)16)15-9-14(18-2)19-3/h4-5,8,14-15H,6-7,9H2,1-3H3

InChI Key

KHKVYVCKVQEMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NCC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.